

What is Tricaprilin-d15 and its chemical properties

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Compound of Interest

Compound Name: Tricaprilin-d15

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An In-depth Technical Guide to Tricaprilin-d15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three caprylic acid (C8:0) fatty acid chains. It has garnered significant interest in the scientific community for its ketogenic properties and potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Tricaprilin serves as a metabolic precursor to ketone bodies, which can act as an alternative energy source for the brain when glucose metabolism is impaired.[4][5][6][7][8]

This technical guide focuses on **Tricaprilin-d15**, a deuterated isotopologue of Tricaprilin. Isotopic labeling with deuterium (^{15}H or D), a stable, non-radioactive isotope of hydrogen, is a powerful tool in metabolic research, pharmacokinetic studies, and analytical chemistry. The incorporation of 15 deuterium atoms into the Tricaprilin molecule allows for its precise tracing and quantification in biological systems, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME).

Chemical Properties of Tricaprilin and Tricaprilin-d15

The fundamental chemical structure of **Tricaprilin-d15** is identical to that of Tricaprilin, with the exception of the isotopic substitution of 15 hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight. While specific experimental data for **Tricaprilin-d15** is not widely published, its physical and chemical properties can be reliably extrapolated from the known properties of Tricaprilin.

Table 1: Physicochemical Properties of Tricaprilin

Property	Value	Source
Molecular Formula	C ₂₇ H ₅₀ O ₆	[1][3][9][10][11]
Molecular Weight	470.68 g/mol	[1][2][9][10]
Appearance	Colorless to light yellow liquid	[9][10]
Melting Point	9-10 °C	[9][11]
Boiling Point	233 °C at 1 mmHg	[11]
Density	0.956 g/cm ³ at 20 °C	[1]
Solubility	Soluble in DMSO, ethanol, ether, benzene, chloroform.[3] [10][11] Insoluble in water.[11]	

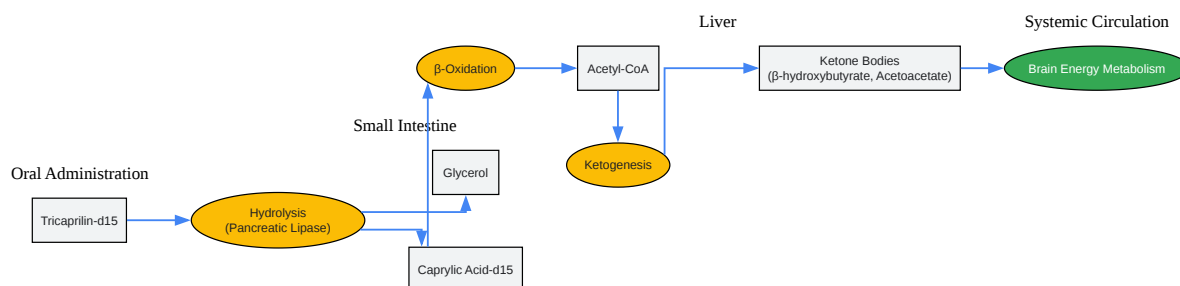
Table 2: Estimated Properties of Tricaprilin-d15

Property	Estimated Value	Rationale
Molecular Formula	C ₂₇ H ₃₅ D ₁₅ O ₆	Substitution of 15 H atoms with D atoms.
Molecular Weight	~485.78 g/mol	Addition of the mass of 15 neutrons (15 * ~1.008 g/mol for D vs H).
Physical State	Liquid at room temperature	Isotopic substitution is not expected to significantly alter the physical state.
Solubility	Similar to Tricaprilin	Deuteration typically has a minimal effect on solubility in common organic solvents.

Metabolic Pathway and Significance of Deuterium Labeling

Upon oral administration, Tricaprilin is hydrolyzed in the small intestine by pancreatic lipases into glycerol and three molecules of caprylic acid.[6] Caprylic acid is then absorbed and transported to the liver via the portal vein, where it undergoes β -oxidation to produce acetyl-CoA.[6] Acetyl-CoA subsequently enters the ketogenic pathway to form the ketone bodies, β -hydroxybutyrate (BHB) and acetoacetate, which are released into the bloodstream and utilized by extrahepatic tissues, including the brain, as an energy source.[5][7]

The use of **Tricaprilin-d15** is instrumental in elucidating the pharmacokinetics and metabolism of Tricaprilin. By tracking the deuterated caprylic acid and its metabolites, researchers can accurately quantify the rate of absorption, extent of metabolism, and the contribution of Tricaprilin to the circulating ketone body pool, distinguishing it from endogenous sources.



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Caption: Metabolic pathway of **Tricaprilin-d15** from ingestion to brain energy metabolism.

Experimental Protocols

The following sections outline hypothetical experimental protocols where **Tricaprilin-d15** would be a critical tool for researchers.

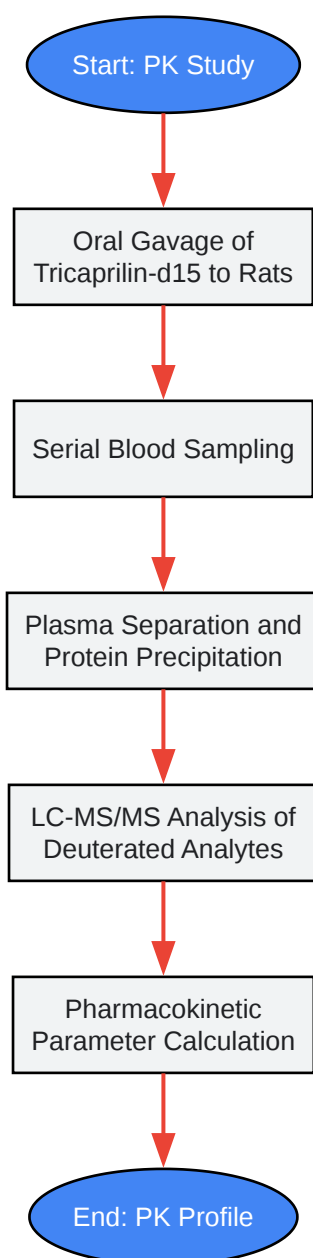
Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of **Tricaprilin-d15** and its primary metabolite, deuterated caprylic acid, in rats.

Methodology:

- Animal Model: Male Sprague-Dawley rats (n=6 per time point).
- Dosing: A single oral gavage of **Tricaprilin-d15** (e.g., 1 g/kg body weight) formulated in a suitable vehicle.
- Sample Collection: Blood samples are collected via tail vein at pre-dose and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- **Sample Preparation:** Plasma is separated by centrifugation. Proteins are precipitated with acetonitrile, and the supernatant is collected for analysis.
- **Analytical Method:** Plasma concentrations of **Tricaprilin-d15** and deuterated caprylic acid are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass transitions would be specific for the deuterated parent compound and its metabolite.
- **Data Analysis:** Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.



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Caption: Workflow for a pharmacokinetic study of **Tricaprilin-d15**.

In Vitro Digestion and Metabolism Assay

Objective: To investigate the rate and extent of **Tricaprilin-d15** hydrolysis by pancreatic lipase and its subsequent metabolism in liver microsomes.

Methodology:

- In Vitro Digestion:
 - **Tricaprilin-d15** is incubated with porcine pancreatic lipase in a simulated intestinal fluid environment.
 - Aliquots are taken at various time points and quenched.
 - The disappearance of **Tricaprilin-d15** and the appearance of deuterated caprylic acid are monitored by LC-MS/MS.
- Liver Microsome Metabolism:
 - Deuterated caprylic acid (product of the digestion assay) is incubated with pooled human liver microsomes and NADPH.
 - Samples are taken over time and analyzed for the formation of further metabolites using high-resolution mass spectrometry to identify potential downstream metabolic products.

Synthesis and Analysis

Synthesis: The synthesis of **Tricaprilin-d15** would typically involve the esterification of glycerol with deuterated caprylic acid. Deuterated caprylic acid can be prepared through various established organic synthesis routes that incorporate deuterium atoms at specific positions or, for a perdeuterated version, through methods that exchange all non-labile protons with deuterium. A common industrial method for producing Tricaprilin involves the reaction of n-octanoic acid and glycerol under the action of a catalyst.^[12]

Analytical Methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the analysis of Tricaprilin and its metabolites.[13] For the specific analysis of **Tricaprilin-d15**, LC-MS/MS would be the method of choice due to its high sensitivity and selectivity, allowing for the differentiation between the deuterated and non-deuterated forms.

Conclusion

Tricaprilin-d15 is a valuable research tool for scientists and drug development professionals investigating the therapeutic potential of Tricaprilin. Its use in metabolic and pharmacokinetic studies allows for a precise understanding of the compound's behavior in biological systems. The data generated from studies using **Tricaprilin-d15** is crucial for optimizing dosing regimens, understanding drug-drug interactions, and ultimately advancing the clinical development of Tricaprilin for various neurological disorders.

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